molecular formula C8H5BrClFO2 B13136776 4-Bromo-2-fluoro-3-methoxybenzoyl chloride

4-Bromo-2-fluoro-3-methoxybenzoyl chloride

Cat. No.: B13136776
M. Wt: 267.48 g/mol
InChI Key: IORWQGDPULAYLD-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzoyl chloride moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride typically involves the reaction of 4-bromo-2-fluoro-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    4-Bromo-2-fluoro-3-methoxybenzoic Acid: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

4-Bromo-2-fluoro-3-methoxybenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-3-methoxybenzoyl chloride is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and the properties of its derivatives. The combination of these functional groups makes it a versatile intermediate for the synthesis of a wide range of compounds.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

4-bromo-2-fluoro-3-methoxybenzoyl chloride

InChI

InChI=1S/C8H5BrClFO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3

InChI Key

IORWQGDPULAYLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)Cl)Br

Origin of Product

United States

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